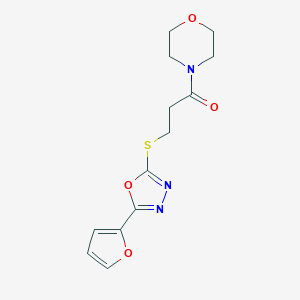
5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide, also known as FSL-1, is a synthetic compound that has been extensively studied for its potential use in scientific research. FSL-1 is a potent activator of Toll-like receptor 2 (TLR2), which plays a crucial role in the innate immune response. The compound has been shown to stimulate the production of cytokines and chemokines, which are important mediators of inflammation and immune defense.
Mécanisme D'action
5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide activates TLR2 by binding to its extracellular domain, which triggers a signaling cascade that leads to the production of cytokines and chemokines. The activation of TLR2 by 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide is dependent on the presence of a co-receptor, CD14, which enhances the binding of the compound to TLR2. The signaling pathway activated by 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide involves the activation of various intracellular signaling molecules, including MyD88, IRAK, and TRAF6.
Biochemical and Physiological Effects
5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide has been shown to stimulate the production of various cytokines and chemokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interferon-gamma (IFN-gamma). These molecules play important roles in the immune response, including the recruitment and activation of immune cells. 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide has also been shown to enhance the phagocytic activity of macrophages, which are important immune cells that engulf and destroy pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide has several advantages for use in laboratory experiments. It is a potent and specific activator of TLR2, which allows for the selective activation of this receptor in cell culture and animal models. The compound is also relatively stable and easy to synthesize, which makes it a convenient tool for studying the immune response. However, 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide has some limitations, including its potential toxicity and the fact that it may not fully replicate the natural activation of TLR2 by bacterial pathogens.
Orientations Futures
There are several future directions for research on 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide. One area of interest is the development of 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide-based vaccines for infectious diseases. 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide has been shown to stimulate the immune response to bacterial and viral infections, and may be a useful adjuvant for vaccine development. Another area of interest is the use of 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide in cancer immunotherapy. The compound has been shown to activate immune cells that can recognize and destroy cancer cells, and may be a promising tool for enhancing the immune response to cancer. Finally, further research is needed to fully understand the signaling pathway activated by 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide and its potential role in various diseases.
Méthodes De Synthèse
The synthesis of 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis include 2-furoyl chloride, 4-morpholinecarboxylic acid, and thionyl chloride. The reaction proceeds through multiple steps, including the formation of an intermediate oxadiazole ring and the addition of the morpholine group. The final product is purified by column chromatography and characterized by various analytical techniques.
Applications De Recherche Scientifique
5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide has been widely used in scientific research for its ability to activate TLR2 and stimulate the immune response. The compound has been used to study the role of TLR2 in various diseases, including infectious diseases, autoimmune disorders, and cancer. 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide has been shown to enhance the immune response to bacterial and viral infections, and to promote the clearance of pathogens from the body. The compound has also been studied for its potential use in cancer immunotherapy, as it can stimulate the production of cytokines that activate immune cells.
Propriétés
Formule moléculaire |
C13H15N3O4S |
|---|---|
Poids moléculaire |
309.34 g/mol |
Nom IUPAC |
3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C13H15N3O4S/c17-11(16-4-7-18-8-5-16)3-9-21-13-15-14-12(20-13)10-2-1-6-19-10/h1-2,6H,3-5,7-9H2 |
Clé InChI |
KOSLEHYGXXDMCH-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CCSC2=NN=C(O2)C3=CC=CO3 |
SMILES canonique |
C1COCCN1C(=O)CCSC2=NN=C(O2)C3=CC=CO3 |
Solubilité |
35 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B285593.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B285595.png)
![N-ethyl-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285597.png)
![2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B285598.png)
![N-(4-methylphenyl)-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285599.png)
![3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylpropanamide](/img/structure/B285601.png)
![N-(2-chlorophenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285606.png)
![3,3-Dimethyl-1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one](/img/structure/B285608.png)
![1-(4-Chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B285611.png)
![N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide](/img/structure/B285612.png)
![N-(2-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]propanamide](/img/structure/B285613.png)
![N-tert-butyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide](/img/structure/B285616.png)
![3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]dihydro-2(3H)-furanone](/img/structure/B285617.png)
![1-(4-Tert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B285619.png)